![molecular formula C24H20N2O2 B1222329 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide and its derivatives have been studied for their potential as anti-inflammatory agents. One study explored the synthesis and biological evaluation of various derivatives, including this compound, for their analgesic and anti-inflammatory effects (Thabet et al., 2011).
Applications in Molecular Recognition and Sensor Design
The compound has applications in molecular recognition, particularly in the design of chemosensors for transition metal ions. For instance, research has been conducted on derivatives of 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide for their ability to selectively recognize and bind to specific metal ions, which is crucial in the development of chemical sensors (Gosavi-Mirkute et al., 2017).
Anticancer Research
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have been conducted to assess the effectiveness of these derivatives against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies (Salahuddin et al., 2014).
Development of Novel Polymeric Materials
This compound also plays a role in the synthesis of novel polymeric materials. Research has been conducted on the synthesis of new copolymers containing pyridylazo-2-naphthoxyl groups, which are derived from compounds like 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide. These materials have potential applications in metal ion detection and analysis (Zhou et al., 2008).
Luminescent Properties and Electroluminescent Devices
The compound and its derivatives have been explored for their luminescent properties. Research in this area focuses on the synthesis and characterization of derivatives with potential applications in the development of electroluminescent devices (Zhang et al., 2006).
Anti-inflammatory and Analgesic Agents
Studies have also been conducted on derivatives of 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. This research is significant in the development of safer and more effective pain management drugs (Berk et al., 2009).
Propiedades
Nombre del producto |
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide |
|---|---|
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-21-5-3-2-4-19(21)8-11-22(23)24(27)26-20-9-6-17(7-10-20)16-18-12-14-25-15-13-18/h2-15H,16H2,1H3,(H,26,27) |
Clave InChI |
UEYVGLOXNLBJLK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
SMILES canónico |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)
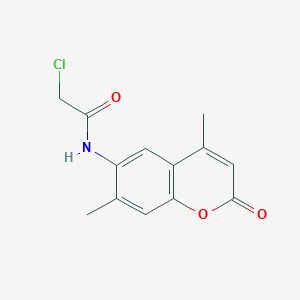


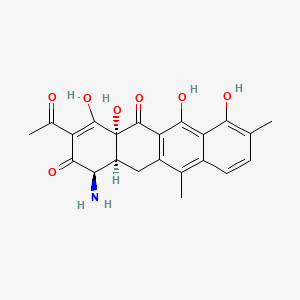


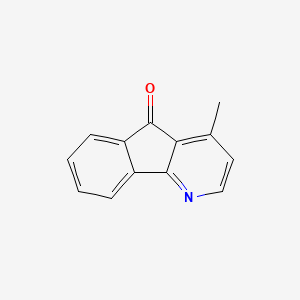
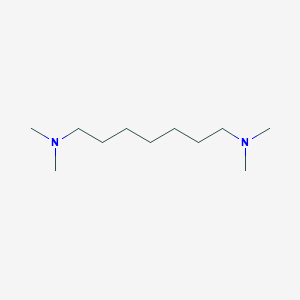
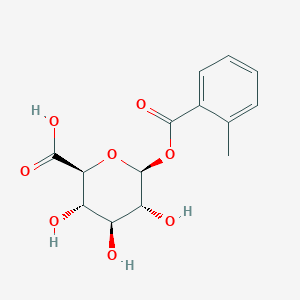
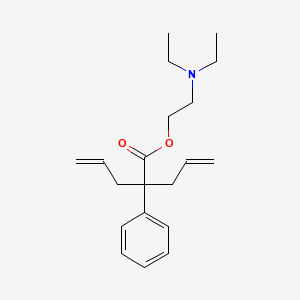

![2-(diethylamino)-1-[7-[2-(diethylamino)acetyl]-9H-fluoren-2-yl]ethanone](/img/structure/B1222265.png)
